N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-17-10-7-9(11(18-2)6-8(10)14)15-13(16)12-4-3-5-19-12/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZRUDZUFXINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350179 | |
| Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-20-2 | |
| Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,5-dimethoxyphenylacetic acid to introduce the bromo group. This is followed by the formation of the carboxamide linkage through a condensation reaction with thiophene-2-carboxylic acid. The reaction conditions often include the use of reagents such as thionyl chloride for the activation of carboxylic acids and amines for the formation of amides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Synthetic Routes to Thiophene Carboxamide Derivatives
The synthesis of substituted thiophene carboxamides often involves direct lithiation and functionalization. For example:
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Lithiation and Alkylation : Thiophene derivatives undergo regioselective lithiation at the 5-position using n-BuLi, followed by reaction with electrophiles (e.g., alkyl halides or carbonyl compounds) .
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Bromination : Electrophilic bromination of thiophene carboxamides occurs at the 4-position under mild conditions (Br₂ in CHCl₃/AcOH) .
For N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide, bromination likely precedes coupling of the aryl amine to the thiophene core.
Table 1: Potential Reactions and Conditions
Metabolic and Degradation Pathways
While no direct studies exist for this compound, phenethylamine analogs (e.g., 2C-B) undergo:
-
Oxidative Deamination : Catalyzed by monoamine oxidase (MAO), leading to ethanol or acetic acid metabolites .
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Demethylation : Removal of methoxy groups via cytochrome P450 enzymes .
For N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide, similar oxidative pathways may yield:
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N-(4-bromo-2-hydroxy-5-methoxyphenyl)thiophene-2-carboxamide
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Thiophene-2-carboxamide-linked phenylacetic acid derivatives.
Stability and Reactivity Insights
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Thermal Stability : Thiophene carboxamides with electron-withdrawing groups (e.g., bromine) exhibit moderate thermal stability, decomposing above 150°C .
-
pH Sensitivity : The amide bond may hydrolyze under strongly acidic or basic conditions, releasing thiophene-2-carboxylic acid and the corresponding amine .
Scientific Research Applications
Serotonin Receptor Interaction
Research indicates that N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide exhibits notable activity concerning serotonin receptors, especially the 5-HT₂A receptor, which plays a crucial role in various neurological processes and psychiatric disorders. Compounds with similar structures have been studied for their binding affinities to these receptors, suggesting that this compound may serve as a lead compound in developing new therapeutic agents targeting conditions influenced by serotonin signaling.
Potential Therapeutic Uses
Given its interaction with serotonin receptors, this compound could be explored for applications in treating psychiatric disorders such as depression and anxiety. Its unique structure may allow for the development of derivatives with enhanced efficacy or reduced side effects compared to existing treatments.
Organic Semiconductors
The distinctive chemical structure of this compound makes it a candidate for use in organic electronics. Its thiophene component is known for contributing to the electronic properties necessary for organic semiconductors. Research into the synthesis and characterization of this compound could lead to advancements in organic solar cells or light-emitting diodes (LEDs).
Dyes and Pigments
The compound's ability to undergo various chemical reactions allows it to be functionalized further, potentially leading to applications in dye chemistry. Its structural characteristics may enable the development of new dyes with specific optical properties suitable for various industrial applications.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. The compound's reactivity is attributed to its functional groups:
- Carboxamide Group : Can undergo hydrolysis under acidic or basic conditions.
- Bromine Atom : Participates in nucleophilic substitution reactions.
- Methoxy Groups : Involved in electrophilic aromatic substitution reactions.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2,5-dimethoxyphenethylamine | Contains a phenethylamine moiety | Known for psychoactive properties |
| 25B-NBOMe | A phenethylamine derivative with methoxy groups | Potent hallucinogenic effects |
| 25I-NBOMe | Similar structure with iodine substitution | Higher potency compared to other derivatives |
| 2C-T-7 | Dimethoxy-substituted phenethylamine | Noted for entactogenic effects |
This compound stands out due to its incorporation of a thiophene ring and specific receptor interactions that differentiate it from other compounds primarily studied for their psychoactive properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The 4-bromo-2,5-dimethoxyphenyl group distinguishes the target compound from analogues with halogen (Cl, F) or alkoxy substitutions. Key comparisons include:
- Halogen Effects :
- Br’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to Cl.
- Br’s electron-withdrawing effect could modulate electronic interactions in biological targets.
Methoxy Group Positioning :
Aryl Group Diversity
Molecular Weight and Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (343.28 g/mol ) is intermediate between simpler analogues (e.g., 233.29 g/mol ) and more complex derivatives like 2e (407.86 g/mol ).
- The 5-(4-fluorophenyl) substitution in 2e adds steric bulk and electronic complexity, likely influencing its anticancer activity .
Antibacterial Activity
Anticancer Potential
- Compound 2e (C₁₉H₁₆ClFNO₃S) shows anticancer activity in 3D spheroid models, likely due to the synergistic effects of 4-chloro, 2,5-dimethoxy, and 4-fluorophenyl groups on tubulin binding or apoptosis induction .
Structure-Activity Relationships (SAR)
- Halogen Substitution : Br/Cl enhance lipophilicity and target affinity, while F improves electronic interactions.
- Methoxy Groups : Increase solubility and modulate steric interactions.
Biological Activity
N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with serotonin receptors. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₂BrN₁O₃S, with a molecular weight of approximately 342.21 g/mol. The compound features a thiophene ring and a carboxamide functional group, which contribute to its unique reactivity and biological properties. The presence of bromine and methoxy groups enhances its interaction with biological targets.
Interaction with Serotonin Receptors
Research indicates that this compound exhibits notable activity related to serotonin receptors, particularly the 5-HT₂A receptor. This receptor is implicated in various neurological processes and disorders. Preliminary studies suggest that the compound may selectively bind to serotonin receptors with varying affinities compared to other compounds in its class .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Serotonin Receptor Binding | Selective binding to 5-HT₂A receptors; potential implications for psychiatric disorders. |
| Antimicrobial Properties | Potential antimicrobial activity; further studies required for validation. |
| Pharmacological Applications | Potential use as a lead compound for developing therapeutic agents targeting serotonin signaling. |
Case Studies and Research Findings
- Serotonin Receptor Studies : Initial studies have shown that compounds structurally similar to this compound exhibit varying degrees of affinity towards serotonin receptors. These studies often utilize radiolabeled ligands to assess binding kinetics and receptor activation profiles in vitro and in vivo.
- Synthesis Techniques : The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. Common methods include nucleophilic substitution reactions facilitated by the bromine atom.
- Comparative Analysis with Similar Compounds : A comparative analysis reveals that while several compounds share structural similarities with this compound, its unique incorporation of the thiophene ring differentiates it from others primarily studied for their psychoactive properties. For instance:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2,5-dimethoxyphenethylamine | Contains a phenethylamine moiety | Known for psychoactive properties |
| 25B-NBOMe | A phenethylamine derivative with methoxy groups | Potent hallucinogenic effects |
| 25I-NBOMe | Similar structure with iodine substitution | Higher potency compared to other derivatives |
| 2C-T-7 | Dimethoxy-substituted phenethylamine | Noted for entactogenic effects |
Q & A
Q. Basic Characterization
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and amide NH (δ ~10 ppm, broad).
- ¹³C NMR : Distinct signals for carbonyl (C=O, δ ~165 ppm), thiophene carbons (δ 120–140 ppm), and methoxy carbons (δ ~55 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) .
- Mass Spectrometry : HRMS should match the molecular formula (C₁₃H₁₂BrNO₃S; exact mass 349.97 g/mol) .
How does the bromine substituent influence the compound’s electronic properties and reactivity?
Advanced Reactivity Analysis
The bromine atom at the 4-position of the phenyl ring is electron-withdrawing, directing electrophilic substitution to the 3-position (meta to Br). This substituent also enhances stability against oxidative degradation. Computational studies (e.g., DFT) can quantify charge distribution, showing decreased electron density at the brominated ring compared to non-halogenated analogs .
What strategies mitigate low yields in the amidation step during synthesis?
Q. Advanced Optimization
- Use coupling agents like HATU or EDCI to activate the carbonyl group, improving reaction efficiency.
- Optimize solvent choice (e.g., DMF for solubility vs. acetonitrile for purity).
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjust stoichiometry if intermediates precipitate .
What biological targets or receptor interactions are plausible for this compound?
Advanced Pharmacological Research
Structurally related brominated phenethylamines (e.g., 2C-B) exhibit affinity for serotonin receptors (5-HT₂A/₂C). For N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide:
- In vitro assays : Radioligand binding studies (e.g., with [³H]ketanserin) to assess 5-HT₂A affinity.
- Computational docking : Use homology models of 5-HT₂A to predict binding poses, focusing on halogen bonding with Ser159/Trp336 residues .
How can researchers address regioselectivity challenges in electrophilic substitution reactions of the thiophene ring?
Q. Advanced Mechanistic Insights
- Vilsmeier-Haack formylation : Electrophilic attack occurs at the 5-position of the thiophene due to electron-donating methoxy groups.
- Lithiation strategies : Deprotonate the 3-position using n-BuLi, then quench with electrophiles (e.g., DMF for formylation). Validate selectivity via ¹H NMR coupling constants and NOE experiments .
What safety precautions are recommended for handling this compound?
Q. Basic Safety Protocol
- GHS Hazards : Likely irritant (skin/eyes) based on structural analogs. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep in a desiccator at –20°C to prevent hydrolysis of the amide bond .
How can molecular modeling predict the compound’s crystalline packing or supramolecular interactions?
Q. Advanced Computational Methods
- X-ray crystallography : Resolve dihedral angles between phenyl and thiophene rings (expected ~10–15°).
- Hirshfeld surface analysis : Identify weak interactions (C–H⋯O/S) driving crystal packing, validated against experimental XRD data .
What analytical strategies resolve overlapping signals in NMR spectra caused by aromatic protons?
Q. Advanced Spectral Analysis
- Use COSY or NOESY to correlate coupled protons, especially in crowded δ 6.5–7.5 ppm regions.
- ¹³C DEPT-135 : Differentiate CH/CH₂/CH₃ groups in complex environments (e.g., methoxy vs. thiophene carbons) .
How do structural modifications (e.g., replacing Br with Cl) alter the compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
